molecular formula C32H37F3NO13P B6605493 (2S)-2-amino-3-[[(2R)-1-ethoxy-3-[3-[2-[(3-phenoxyphenyl)methoxy]phenyl]propanoyloxy]propan-2-yl]oxy-hydroxyphosphoryl]oxypropanoic acid;2,2,2-trifluoroacetic acid CAS No. 2648916-04-3

(2S)-2-amino-3-[[(2R)-1-ethoxy-3-[3-[2-[(3-phenoxyphenyl)methoxy]phenyl]propanoyloxy]propan-2-yl]oxy-hydroxyphosphoryl]oxypropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6605493
CAS No.: 2648916-04-3
M. Wt: 731.6 g/mol
InChI Key: GBGDXCOGSSZZJZ-OUPRKWGVSA-N
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Description

The compound (2S)-2-amino-3-[[(2R)-1-ethoxy-3-[3-[2-[(3-phenoxyphenyl)methoxy]phenyl]propanoyloxy]propan-2-yl]oxy-hydroxyphosphoryl]oxypropanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ethoxy, phenoxy, and phosphoryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation and substitution reactions. Key reagents used in these steps include ethyl alcohol, phenol derivatives, and phosphorylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino and phenoxy groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino and phenoxy groups, while reduction can produce simpler alcohols and amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The phosphoryl group is particularly important in mediating these interactions, as it can form strong bonds with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-amino-3-[[(2R)-1-ethoxy-3-[3-[2-[(3-phenoxyphenyl)methoxy]phenyl]propanoyloxy]propan-2-yl]oxy-hydroxyphosphoryl]oxypropanoic acid
  • **2,2,2-trifluoroacetic acid

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with biological targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[[(2R)-1-ethoxy-3-[3-[2-[(3-phenoxyphenyl)methoxy]phenyl]propanoyloxy]propan-2-yl]oxy-hydroxyphosphoryl]oxypropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36NO11P.C2HF3O2/c1-2-37-19-26(42-43(35,36)40-21-27(31)30(33)34)20-39-29(32)16-15-23-10-6-7-14-28(23)38-18-22-9-8-13-25(17-22)41-24-11-4-3-5-12-24;3-2(4,5)1(6)7/h3-14,17,26-27H,2,15-16,18-21,31H2,1H3,(H,33,34)(H,35,36);(H,6,7)/t26-,27+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGDXCOGSSZZJZ-OUPRKWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC(=O)CCC1=CC=CC=C1OCC2=CC(=CC=C2)OC3=CC=CC=C3)OP(=O)(O)OCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](COC(=O)CCC1=CC=CC=C1OCC2=CC(=CC=C2)OC3=CC=CC=C3)OP(=O)(O)OC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3NO13P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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